3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. This reaction proceeds through a cyclization process to form the thieno[2,3-b]pyridine core . The reaction conditions often require a high boiling point solvent like pyridine and can be facilitated by the use of strong bases .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide undergoes various types of chemical reactions, including:
Diazotization: Reaction with sodium nitrite in acidic conditions to form diazonium salts.
Cyclization: Formation of heterocyclic compounds through reactions with thiourea, guanidine carbonate, and hydroxylamine hydrochloride.
Substitution: Nucleophilic substitution reactions at the amino group or the ester carbonyl position.
Common Reagents and Conditions
Diazotization: Sodium nitrite in acidic medium.
Cyclization: Thiourea, guanidine carbonate, hydroxylamine hydrochloride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Scientific Research Applications
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide has been explored for various scientific research applications:
Pharmaceuticals: As a precursor for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: Used in the development of novel materials with specific electronic and optical properties.
Chemistry: As a building block for the synthesis of polyfunctionalized heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with various molecular targets, depending on its application. In pharmaceutical contexts, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate .
- 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile .
Uniqueness
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide is unique due to its specific functional groups that allow for a wide range of chemical reactions and applications. Its ability to form various heterocyclic compounds makes it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-4-3-5(2)13-10-6(4)7(11)8(16-10)9(15)14-12/h3H,11-12H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUODUVGPUPSNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NN)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353007 | |
Record name | 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658896 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
128918-28-5 | |
Record name | 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing pyridothienopyrimidines and their derivatives?
A1: Pyridothienopyrimidines belong to a class of heterocyclic compounds that exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. This makes them attractive targets for medicinal chemistry research. The synthesis of novel pyridothienopyrimidines, as described in the paper, allows for the exploration of their structure-activity relationships and potential applications in drug discovery [].
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